2,2'-[1,4-phenylenebis(methylenethio)]bis(N-2-naphthylacetamide)
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Overview
Description
2,2’-[1,4-Phenylenebis(methylenethio)]bis(N-2-naphthylacetamide) is a complex organic compound characterized by its unique structure, which includes a phenylene group linked by methylenethio bridges to two naphthylacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-phenylenebis(methylenethio)]bis(N-2-naphthylacetamide) typically involves a multi-step process. One common method includes the reaction of 1,4-phenylenebis(methylenethio) with N-2-naphthylacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,4-Phenylenebis(methylenethio)]bis(N-2-naphthylacetamide) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
Scientific Research Applications
2,2’-[1,4-Phenylenebis(methylenethio)]bis(N-2-naphthylacetamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2,2’-[1,4-phenylenebis(methylenethio)]bis(N-2-naphthylacetamide) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[1,4-Phenylenebis(methylenethio)]bis(ethanol)
- 2,2’-[1,4-Phenylenebis(methylenethio)]bis(methanol)
- 2,2’-[1,4-Phenylenebis(methylenethio)]bis(phenol)
Uniqueness
2,2’-[1,4-Phenylenebis(methylenethio)]bis(N-2-naphthylacetamide) is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C32H28N2O2S2 |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-[[4-[[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanylmethyl]phenyl]methylsulfanyl]acetamide |
InChI |
InChI=1S/C32H28N2O2S2/c35-31(33-29-15-13-25-5-1-3-7-27(25)17-29)21-37-19-23-9-11-24(12-10-23)20-38-22-32(36)34-30-16-14-26-6-2-4-8-28(26)18-30/h1-18H,19-22H2,(H,33,35)(H,34,36) |
InChI Key |
UPKRLSBTRVQATR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC3=CC=C(C=C3)CSCC(=O)NC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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